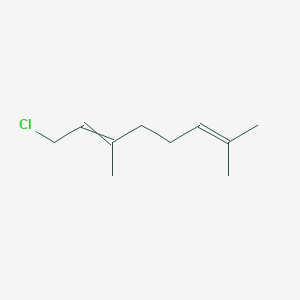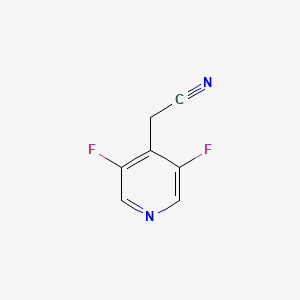![molecular formula C11H11NO2 B8779299 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused pyran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde can be achieved through a multicomponent reaction involving 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile. This reaction can be carried out using microwave heating or solar thermal energy in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate . The products are obtained in high yields within a short reaction time.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]pyridine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Coumarin Derivatives: Coumarins also contain a pyran ring and are known for their diverse biological properties.
Pyrano[2,3-d]pyrimidine Derivatives: These compounds have a similar structure and are studied for their potential as PARP-1 inhibitors.
Uniqueness
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and materials .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-11(2)6-5-9-10(14-11)4-3-8(7-13)12-9/h3-7H,1-2H3 |
InChI Key |
GGFSAWXHXJBMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=N2)C=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8779216.png)




![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B8779268.png)
![2-[2-(Methylamino)ethyl]aniline](/img/structure/B8779271.png)

![Benzoic acid, 2-[(3-methoxyphenyl)thio]-](/img/structure/B8779298.png)




